Fenpiprane hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

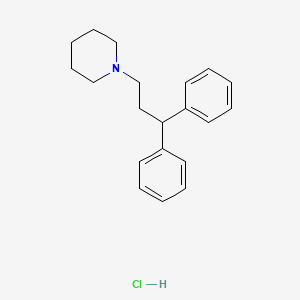

1-(3,3-diphenylpropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,20H,3,8-9,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTZUVDGULKCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954927 | |

| Record name | 1-(3,3-Diphenylpropyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3329-14-4 | |

| Record name | Piperidine, 1-(3,3-diphenylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3329-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpiprane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003329144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,3-Diphenylpropyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,3-diphenylpropyl)piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPIPRANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/684N1BF96B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Chemical Compound Research

Fenpiprane (B1207603) hydrochloride, systematically named 1-(3,3-diphenylpropyl)piperidine hydrochloride, is classified as a tertiary amine. Its structure features a piperidine (B6355638) ring connected to a 3,3-diphenylpropyl group. The hydrochloride salt form enhances its stability and solubility, which is advantageous for research and potential formulation purposes.

The molecular formula for fenpiprane hydrochloride is C₂₀H₂₅N·HCl, and its molecular weight is approximately 315.88 g/mol . drugfuture.com The base molecule, fenpiprane, has the molecular formula C₂₀H₂₅N and a molecular weight of 279.42 g/mol . drugfuture.com An important structural characteristic of fenpiprane is that it is achiral, meaning it does not have stereoisomers, which simplifies its synthesis and analysis.

From a chemical standpoint, this compound belongs to the class of organic compounds known as diphenylmethanes. drugbank.com These compounds are characterized by a methane (B114726) molecule where two hydrogen atoms have been substituted by two phenyl groups. drugbank.com

Modern synthetic routes to fenpiprane have been developed with a focus on efficiency and environmental considerations. One notable method is the rhodium-catalyzed hydroaminomethylation of 1,1-diphenylethene. acs.org This approach is considered atom-economic, meaning it maximizes the incorporation of material from the starting materials into the final product, and can be performed under relatively mild conditions. acs.org Another synthetic method involves the reaction of piperidine hydrochloride with 1,1-diphenyl-3-chloropropane. prepchem.com

The mechanism of action of this compound is primarily as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. This action inhibits the contraction of smooth muscle and reduces glandular secretions.

Table 1: Chemical and Physical Properties of Fenpiprane and this compound

| Property | Fenpiprane | This compound |

|---|---|---|

| Molecular Formula | C₂₀H₂₅N drugfuture.com | C₂₀H₂₅N·HCl drugfuture.com |

| Molecular Weight | 279.42 g/mol drugfuture.com | 315.88 g/mol drugfuture.com |

| CAS Registry Number | 3540-95-2 drugfuture.com | 3329-14-4 drugfuture.com |

| Melting Point | 41-42.5°C drugfuture.com | 216-217°C drugfuture.com |

| Boiling Point | 210-220°C at 8 mmHg drugfuture.com | Not applicable |

| Chemical Class | Diphenylmethanes drugbank.com | Diphenylmethanes drugbank.com |

| Chirality | Achiral | Achiral |

| Calculated AlogP | 4.69 ebi.ac.uk | Not applicable |

| Calculated Basic pKa | 9.85 ebi.ac.uk | Not applicable |

Historical Perspectives on Fenpiprane Hydrochloride Investigation

The initial preparation of fenpiprane (B1207603) was documented in the late 1940s. drugfuture.com Historically, fenpiprane hydrochloride was utilized in combination with other substances as a spasmolytic agent. It was noted for its antispasmodic and antiallergic activities. drugfuture.comncats.io

Early research and applications were often in the context of gastrointestinal disorders. ncats.ioncats.io The World Health Organization includes fenpiprane in its list of international nonproprietary names (INN) for pharmaceutical substances, with its entry dating back to recommendation 17. who.int

Current Research Landscape and Academic Significance

Novel Synthetic Pathways for Fenpiprane Hydrochloride

The synthesis of this compound has evolved, with modern methods emphasizing efficiency, atom economy, and environmental considerations.

Catalytic Systems and Methodologies

Catalysis plays a pivotal role in the contemporary synthesis of fenpiprane, offering routes that are both elegant and practical.

A significant advancement in fenpiprane synthesis is the use of rhodium-catalyzed hydroaminomethylation. nih.govacs.org This approach facilitates the direct conversion of 1,1-diphenylethene, a readily available starting material, into a key amine intermediate. The process is characterized by its high atom economy, meaning a large proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste. nih.govresearchgate.net

A notable catalytic system employs a rhodium catalyst in conjunction with Naphos as a ligand. nih.govacs.org This system operates under relatively mild conditions, making it an environmentally benign option for the synthesis of fenpiprane and related pharmaceutical compounds. nih.govacs.org The reaction involves the addition of an amine and syngas (a mixture of carbon monoxide and hydrogen) to the alkene, a transformation that efficiently assembles the core structure of fenpiprane. researchgate.netthieme-connect.com This cascade synthesis is a powerful tool for creating complex molecules from simpler precursors in a single operation. nih.govacs.org

| Catalyst System | Substrate | Key Advantages | Reaction Type |

|---|---|---|---|

| Rhodium with Naphos ligand | 1,1-diphenylethene | High atom economy, mild reaction conditions, environmentally friendly | Hydroaminomethylation |

Iron catalysis has emerged as a cost-effective and sustainable alternative to precious metal catalysis in organic synthesis. d-nb.infosemanticscholar.org In the context of fenpiprane synthesis, iron-catalyzed hydrosilylation presents a novel route for the formation of N-substituted cyclic amines. researchgate.net This method can be employed in a one-pot reaction starting from dicarboxylic acids and amines. researchgate.net

One specific method utilizes an iron catalyst, Fe(CO)4(IMes), with an additive, Fe(OTf)2, and phenylsilane (B129415) as the reducing agent. researchgate.net This system effectively catalyzes the hydrosilylation reaction to produce cyclic amines, including fenpiprane. researchgate.net The use of dimethyl carbonate (DMC) as a solvent has shown encouraging results, offering a more environmentally friendly alternative to solvents like 1,4-dioxane (B91453) and toluene. researchgate.net The development of new iron complexes with specialized ligands, such as those based on 1,10-phenanthroline, continues to expand the scope and efficiency of iron-catalyzed hydrosilylation reactions. d-nb.infonih.gov These catalysts can operate through an Fe(0)-Fe(II) catalytic cycle and exhibit high selectivity. semanticscholar.orgrsc.org

| Catalyst System | Reactants | Key Features | Product Type |

|---|---|---|---|

| Fe(CO)4(IMes) with Fe(OTf)2 | Dicarboxylic acids and amines | One-pot synthesis, use of sustainable metal | N-substituted cyclic amines (e.g., Fenpiprane) |

One-Pot Catalytic Synthesis Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net The iron-catalyzed hydrosilylation of diacids in the presence of amines to form cyclic amines like fenpiprane is a prime example of such a strategy. researchgate.net This approach avoids the need to isolate and purify intermediate compounds, which can be a tedious and yield-reducing process. researchgate.net Another example is the one-pot synthesis of pharmacologically active secondary and tertiary 1-(3,3-diarylpropyl)amines via rhodium-catalyzed hydroaminomethylation of 1,1-diarylethenes. acs.org These one-pot procedures represent a significant step forward in the streamlined and sustainable production of fenpiprane and related molecules.

Design and Synthesis of Fenpiprane Analogs and Derivatives

The design and synthesis of analogs and derivatives of a lead compound are fundamental to drug discovery, aiming to improve efficacy, selectivity, or pharmacokinetic properties. For fenpiprane, this involves modifying its core structure, which consists of a piperidine (B6355638) ring linked to a diphenylpropyl moiety.

Structural Modification Strategies for Enhanced Molecular Interactions

The exploration of fenpiprane's chemical space has been driven by the desire to enhance its interaction with biological targets, a key aspect of medicinal chemistry. Structure-activity relationship (SAR) studies, which correlate a molecule's three-dimensional structure with its biological activity, are fundamental to this process. For fenpiprane and its analogs, these studies have primarily focused on modifications of the diphenylpropyl and piperidine moieties to optimize binding affinity and selectivity for specific receptors.

One area of significant interest has been the investigation of fenpiprane-related structures as CCR5 receptor antagonists. The CCR5 receptor is a crucial co-receptor for HIV entry into host cells, making its antagonists a target for antiviral therapies. wikipedia.orgnih.gov Research in this area has led to the synthesis and evaluation of a variety of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas. ncats.io These studies provide valuable insights into the structural requirements for potent CCR5 binding.

Key structural modification strategies inferred from these and other studies on related compounds include:

Substitution on the Phenyl Rings: The introduction of various substituents on the two phenyl rings of the diphenylpropyl group can significantly influence molecular interactions. The nature, position, and size of these substituents can affect the molecule's electronic properties and steric profile, thereby modulating its binding to a target protein.

Alterations to the Propyl Linker: The three-carbon chain connecting the diphenylmethyl and piperidine moieties can also be modified. Changes in its length or rigidity can alter the spatial relationship between the two key pharmacophoric groups, potentially leading to a more favorable binding orientation.

The following table summarizes the general structure-activity relationships for diphenylpropylpiperidine derivatives based on available research.

| Molecular Moiety | Modification | Impact on Molecular Interaction |

| Diphenylpropyl | Introduction of substituents on phenyl rings | Can enhance binding affinity and selectivity |

| Variation of substituent position (ortho, meta, para) | Influences electronic and steric fit with the target | |

| Piperidine | N-alkylation or acylation | Alters basicity and potential for hydrogen bonding |

| Ring substitution or replacement with other heterocycles | Modifies lipophilicity and conformational properties | |

| Propyl Linker | Altering chain length | Affects the distance between key binding motifs |

| Introduction of conformational constraints | Can lock the molecule in a more active conformation |

These strategies, while not all explicitly documented for fenpiprane itself, represent the standard medicinal chemistry approaches that would be employed to optimize its molecular interactions for a given biological target.

Utilization of Chemical Libraries and Fragment-Based Design in Fenpiprane Research

Modern drug discovery heavily relies on advanced techniques such as the use of chemical libraries and fragment-based design (FBDD) to identify and optimize new drug candidates. While direct and specific applications of these methods to fenpiprane research are not extensively documented in publicly available literature, their principles are highly relevant to the exploration of its chemical space.

Chemical Libraries are vast collections of diverse small molecules. vipergen.com High-throughput screening (HTS) of these libraries against a biological target can rapidly identify "hits"—compounds that exhibit a desired activity. vipergen.com In the context of fenpiprane, a chemical library could be screened to find other compounds with similar activity, potentially leading to the discovery of novel scaffolds with improved properties. criver.comsygnaturediscovery.comnih.govlifechemicals.com The design of such libraries often focuses on structural diversity or is targeted towards specific protein families. sygnaturediscovery.comlifechemicals.com

Fragment-Based Drug Design (FBDD) takes a different approach. Instead of screening large, drug-like molecules, FBDD involves screening small, low-molecular-weight fragments (typically <300 Daltons). openaccessjournals.comresearchoutreach.org These fragments, due to their smaller size, can explore the binding pockets of a target protein more efficiently. univr.it Once a fragment that binds to the target is identified, often through biophysical methods like X-ray crystallography or NMR spectroscopy, it is then grown or linked with other fragments to create a more potent lead compound. openaccessjournals.com

For a molecule like fenpiprane, an FBDD approach could involve breaking it down into its constituent fragments: the diphenylmethane (B89790) group and the piperidine ring. These or similar fragments could then be screened for their interaction with a target of interest. The structural information gained from how these fragments bind could then guide the rational design of new, more potent, and selective fenpiprane analogs. numberanalytics.com

The following table outlines the general principles of these two drug discovery methodologies.

| Methodology | Principle | Application to Fenpiprane Research (Conceptual) |

| Chemical Library Screening | High-throughput screening of large collections of diverse compounds to identify active molecules. vipergen.com | Screening for compounds with fenpiprane-like activity to discover new chemical scaffolds. |

| Fragment-Based Drug Design | Screening of small molecular fragments and subsequent optimization to build a potent lead compound. openaccessjournals.comresearchoutreach.org | Using the diphenylmethane or piperidine fragments to probe a target's binding site and guide the design of novel analogs. |

While the historical research on fenpiprane may not have employed these modern techniques, any future endeavors to revisit this chemical scaffold would likely benefit from the power and efficiency of chemical library screening and fragment-based drug design.

Investigation of Molecular Mechanisms of Action

The pharmacological effects of this compound are rooted in its interactions with specific biological molecules. Research has focused on identifying its primary targets and understanding the nature of these interactions at a molecular level.

The primary biological targets of Fenpiprane identified in research are muscarinic acetylcholine (B1216132) receptors. It acts as a competitive antagonist at these receptors. This antagonism is the basis for its principal therapeutic use in reducing smooth muscle contractions and glandular secretions, particularly in the gastrointestinal tract. By inhibiting the activity of acetylcholine receptors, Fenpiprane can decrease gastrointestinal motility.

In addition to its well-documented anticholinergic activity, research has also pointed towards other potential biological targets. Studies involving quantitative structure-activity relationship (QSAR) modeling have investigated the binding affinity of substituted 1-(3,3-diphenylpropyl)-piperidinyl derivatives, the core structure of Fenpiprane, for the human C-C chemokine receptor type 5 (CCR5). ncats.io This suggests that Fenpiprane and related compounds may act as modulators of the CCR5 receptor, which is involved in immune system responses. ncats.io

| Identified Biological Targets of Fenpiprane |

| Target |

| Muscarinic Acetylcholine Receptors |

| C-C Chemokine Receptor Type 5 (CCR5) |

While the principal mechanism of Fenpiprane is receptor antagonism, there is some indication of its interaction with metabolic enzymes. Specifically, its potential to inhibit CYP450 enzymes has been noted in the context of pharmaceutical properties like metabolic stability. googleapis.com However, extensive research focusing on Fenpiprane's direct inhibitory effects on key enzymes such as acetylcholinesterase (AChE) or monoamine oxidase (MAO) is not prominent in the available literature. Cholinesterase inhibitors are a class of compounds that prevent the breakdown of acetylcholine and are used in treatments for conditions like Alzheimer's disease. mdpi.comnih.govnih.gov Monoamine oxidase inhibitors (MAOIs) prevent the breakdown of monoamine neurotransmitters and are used as antidepressants. drugbank.comnih.govwikipedia.org The primary described action of Fenpiprane remains centered on its receptor-blocking capabilities rather than direct, potent enzyme inhibition.

The interaction between Fenpiprane and its biological targets has been characterized through various methods, including computational studies. As a competitive antagonist at muscarinic acetylcholine receptors, Fenpiprane binds to the receptor, preventing the natural ligand, acetylcholine, from binding and eliciting a cellular response. This interaction leads to a reduction in the contractions of gastrointestinal smooth muscle.

Molecular dynamics simulations have been employed to investigate the compound's behavior, including its conformational dynamics and interactions with proteins. These computational techniques help in understanding how the molecule's structure, such as the conformation of its piperidine ring, influences its biological activity and binding to target proteins. The study of ligand-protein interactions is crucial for understanding the compound's mechanism and for the rational design of new molecules. rsc.org Such interactions often involve various non-covalent forces that stabilize the complex. rsc.org

| Summary of Ligand-Protein Interaction Characteristics |

| Target Protein |

| Muscarinic Acetylcholine Receptor |

| Target Proteins (General) |

Modulation of Neurotransmitter Systems

The central nervous system effects of many pharmacological agents are mediated through their interaction with various neurotransmitter systems. While Fenpiprane's primary characterized activity is peripheral, its structural components warrant an examination of its potential effects on central neurotransmitter systems.

The serotonergic system, with serotonin (B10506) (5-HT) as its primary neurotransmitter, is a key target for many psychoactive drugs. patsnap.com Drugs that act as serotonin reuptake inhibitors or receptor modulators can have significant effects on mood and behavior. patsnap.comwikipedia.org For instance, Fenfluramine (B1217885), a different compound, is known to be a serotonin transporter substrate that enhances serotonergic neurotransmission. patsnap.comnih.govnih.gov However, based on available scientific literature, there is a lack of direct evidence detailing significant modulatory effects of this compound specifically on the serotonergic system. Its clinical applications have been focused on functional gastrointestinal disorders, leveraging its anticholinergic properties. nih.govwikipedia.org

The dopaminergic system is crucial for motor control, motivation, and reward. nih.govdrugbank.com Interactions between the dopaminergic and other neurotransmitter systems, such as the cholinergic and glutamatergic systems, are complex and vital for normal central nervous system function. nih.govnih.govnih.gov For example, studies on fenfluramine have shown that its effects can be mediated in part through dopamine (B1211576) release and the stimulation of dopamine D1 receptors. nih.gov However, specific research data demonstrating a direct and significant interaction of this compound with the dopaminergic system is not extensively documented in the current scientific literature. The compound's established pharmacological profile is dominated by its effects on muscarinic acetylcholine receptors.

GABAergic System Modulation

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, playing a crucial role in regulating neuronal excitability. wikipedia.org Modulation of the GABAergic system, primarily through interactions with GABA receptors (e.g., GABA-A and GABA-B receptors), can lead to sedative, anxiolytic, and anticonvulsant effects. nih.govnih.gov Agents that enhance GABAergic neurotransmission, for instance by acting as positive allosteric modulators at GABA-A receptors or by inhibiting GABA reuptake, lead to an increase in inhibitory tone. wikipedia.orgnih.gov

Investigations into the pharmacological profile of a compound often include assessing its potential to modulate the GABAergic system due to its central role in neuro-regulation. Such studies might involve electrophysiological recordings from neurons to observe changes in inhibitory postsynaptic currents or binding assays to determine affinity for GABA receptors. nih.gov While this compound is categorized as a treatment for functional gastrointestinal disorders, specific studies detailing its direct modulatory effects on the GABAergic system are not extensively documented in the available scientific literature.

Other Neurotransmitter Pathway Investigations

Beyond the GABAergic system, the pharmacological activity of a compound is often characterized by its interaction with other major neurotransmitter pathways, such as the serotonergic, dopaminergic, and cholinergic systems. These pathways are integral to a wide range of physiological and psychological processes. nih.gov Antidepressants, for example, often function by modulating serotonin and norepinephrine (B1679862) levels. nih.govdrugbank.com Investigating a compound's effect on these pathways can involve measuring changes in neurotransmitter release, reuptake, or receptor activation. nih.gov

Given that functional gastrointestinal disorders can involve complex signaling between the enteric nervous system and the central nervous system, interactions with various neurotransmitter pathways are plausible. However, detailed research findings that specifically delineate the activity of this compound on these other neurotransmitter pathways are not widely available in published literature.

Receptor Binding and Ligand Affinity Studies

Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a drug (ligand) and its molecular target. sci-hub.se These assays, particularly those using radioactively labeled ligands, provide quantitative data on the affinity of a ligand for a receptor and the density of these receptors in a given tissue or cell preparation. sci-hub.seoncodesign-services.com

In Vitro Radioligand Binding Assays

In vitro radioligand binding assays are a highly sensitive and specific method used to study ligand-receptor interactions. oncodesign-services.com These experiments involve incubating a biological preparation containing the target receptor with a radiolabeled ligand. sci-hub.se By measuring the amount of radioactivity bound to the receptor preparation, key parameters of the interaction can be determined. oncodesign-services.com There are several types of radioligand binding assays, each designed to provide different information about the ligand-receptor system.

Saturation binding experiments are performed to determine the total number of specific binding sites in a sample (Bmax) and the affinity of the radioligand for those sites (Kd). nih.govresearchgate.net In these experiments, a fixed amount of receptor preparation is incubated with increasing concentrations of a radioligand until binding saturation is reached. uah.esnih.gov

Receptor Density (Bmax): The maximum binding capacity, or Bmax, represents the total concentration of receptors in the sample. It is typically expressed in units such as femtomoles (fmol) per milligram of protein (fmol/mg protein) or picomoles per milligram of protein (pmol/mg). researchgate.netnih.gov

Equilibrium Dissociation Constant (Kd): The Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. researchgate.net It is a measure of the radioligand's affinity for the receptor; a lower Kd value indicates a higher binding affinity. researchgate.net

The data from a saturation experiment are often plotted with the bound radioligand concentration as a function of the free radioligand concentration, which typically yields a hyperbolic curve. uah.es While specific experimental data for this compound is not available, the table below illustrates a hypothetical dataset from a saturation binding experiment.

Table 1: Illustrative Data from a Hypothetical Saturation Binding Experiment This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Radioligand Concentration (nM) | Total Binding (cpm) | Non-Specific Binding (cpm) | Specific Binding (cpm) |

|---|---|---|---|

| 0.1 | 1500 | 100 | 1400 |

| 0.5 | 5500 | 500 | 5000 |

| 1.0 | 8500 | 1000 | 7500 |

| 2.5 | 12000 | 2500 | 9500 |

| 5.0 | 14500 | 5000 | 9500 |

| 10.0 | 19000 | 10000 | 9000 |

Competitive binding assays are used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to compete with and displace a radiolabeled ligand. oncodesign-services.commerckmillipore.com In this setup, the receptor preparation is incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound. researchgate.net

Inhibition Constant (Ki): The data from a competition experiment allows for the calculation of the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand. researchgate.net The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. The Ki represents the affinity of the competing unlabeled ligand for the receptor. nih.gov

These assays are crucial for screening compound libraries and ranking the potencies of new chemical entities. merckmillipore.com Specific Ki values for this compound at various receptors are not detailed in the reviewed scientific literature. Below is an example of how data from such an experiment might be presented.

Table 2: Illustrative Data from a Hypothetical Competitive Binding Assay This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Competitor Concentration (nM) | % Specific Binding |

|---|---|

| 0.1 | 98 |

| 1.0 | 85 |

| 10.0 | 52 |

| 100.0 | 15 |

| 1000.0 | 5 |

Kinetic binding experiments measure the rate at which a ligand binds to and dissociates from its receptor over time, providing insights into the dynamic nature of this interaction. universiteitleiden.nlnih.gov These studies determine the association rate constant (kon) and the dissociation rate constant (koff).

Association Rate Constant (kon): This constant reflects the rate at which the ligand-receptor complex is formed. It is typically measured by incubating the receptor and ligand and monitoring the increase in specific binding over time. nih.gov The units for kon are M⁻¹min⁻¹ or M⁻¹s⁻¹. nih.gov

Dissociation Rate Constant (koff): This constant describes the rate at which the ligand dissociates from the receptor. It is often measured by first allowing the ligand-receptor complex to reach equilibrium and then initiating dissociation (e.g., by adding an excess of unlabeled ligand) and measuring the decrease in radioligand binding over time. nih.gov The units for koff are min⁻¹ or s⁻¹. nih.gov

The ratio of these constants (koff/kon) can provide an independent measure of the equilibrium dissociation constant (Kd). universiteitleiden.nl The residence time of a drug at its target (the reciprocal of koff, 1/koff) is increasingly recognized as a critical parameter that can influence in vivo efficacy. vetmeduni.ac.at Detailed kinetic binding parameters for this compound are not available in the current literature.

Table 3: Illustrative Kinetic Binding Parameters This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Kinetic Parameter | Hypothetical Value | Unit |

|---|---|---|

| kon (Association Rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| koff (Dissociation Rate) | 3.0 x 10⁻³ | s⁻¹ |

| Kd (from kinetics) | 20 | nM |

| Residence Time (1/koff) | 333 | seconds |

Compound Reference Table

Receptor Occupancy Studies in Research Models (e.g., Ex Vivo Techniques)

Information regarding ex vivo receptor occupancy studies for this compound is not available in the current body of scientific literature. This type of study, which measures the degree to which a drug binds to its target receptor in tissue samples after administration to a living organism, has not been published for this specific compound. Such studies are crucial for understanding the relationship between drug dosage, target engagement in the brain or other tissues, and the resulting pharmacological effect.

Characterization of Binding Sites and Selectivity

The characterization of the binding sites and the receptor selectivity profile for this compound is limited. The compound is reported to act as a competitive antagonist at muscarinic acetylcholine receptors. This action is consistent with its use in treating functional gastrointestinal disorders, as it leads to the inhibition of smooth muscle contraction and a reduction in glandular secretions.

However, a comprehensive selectivity profile, including binding affinities (such as Kᵢ or IC₅₀ values) across a wider range of receptors and transporters, is not documented in publicly accessible research. The exact mechanism of action is considered only partially understood but is thought to involve the modulation of smooth muscle activity through these receptor interactions and potential effects on ion channels.

While the core structure of fenpiprane, 1-(3,3-diphenylpropyl)piperidine, has been used as a basis for developing compounds that bind to other receptors, such as the CCR5 receptor, this research pertains to derivatives and not to this compound itself. ncats.io

Due to the absence of detailed research findings, no data tables on receptor occupancy or binding selectivity for this compound can be provided.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features and Essential Structural Motifs

The chemical structure of Fenpiprane (B1207603), 1-(3,3-diphenylpropyl)piperidine, reveals several key features that are likely essential for its biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For Fenpiprane, the essential pharmacophoric features can be deduced from its core structure, which consists of a diphenylpropyl moiety connected to a piperidine (B6355638) ring.

The diphenylmethyl group is a prominent feature. The two phenyl rings provide a bulky, lipophilic region that can engage in hydrophobic interactions and π-π stacking with the target receptor. The presence of two aromatic rings suggests a significant hydrophobic pocket in the binding site.

The propyl linker connecting the diphenylmethyl group to the piperidine ring provides a specific spatial arrangement and flexibility. The three-carbon chain length is often a critical determinant of activity in many biologically active compounds, and this specific length in Fenpiprane likely positions the other functional groups optimally for receptor binding.

The piperidine ring , a saturated heterocyclic amine, contains a basic nitrogen atom. At physiological pH, this nitrogen is protonated, carrying a positive charge. This charged group is crucial for forming ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., aspartate or glutamate) in the receptor's binding site. This electrostatic interaction is often a key anchoring point for many ligands.

Therefore, the key pharmacophoric model for Fenpiprane likely includes:

Two hydrophobic aromatic regions.

A specific spatial distance and orientation between the hydrophobic regions and the basic nitrogen.

A positively charged nitrogen atom capable of forming strong electrostatic interactions.

Impact of Substituent Modifications on Biological Activity

While specific SAR studies detailing extensive modifications of the Fenpiprane structure are not widely available in public literature, general principles of medicinal chemistry and SAR studies on structurally related diphenylpropylpiperidine and piperidine derivatives allow for postulations on the impact of substituent modifications.

Modifications of the Phenyl Rings: The electronic and steric properties of substituents on the phenyl rings can significantly influence binding affinity and selectivity.

Electron-withdrawing groups (e.g., halogens like fluorine, chlorine) or electron-donating groups (e.g., methoxy, methyl) can alter the electron density of the aromatic rings, affecting π-π interactions. Studies on analogous compounds have shown that fluoro-substitutions can sometimes enhance activity and selectivity for the target.

Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical. A substituent at the para position, for instance, might interact with a different part of the receptor pocket than a substituent at the ortho position, leading to different activity profiles.

Modifications of the Propyl Linker: The length and rigidity of the linker are crucial.

Chain Length: Shortening or lengthening the propyl chain would alter the distance between the diphenylmethyl moiety and the piperidine nitrogen, likely disrupting the optimal binding conformation and reducing activity.

Introduction of Rigidity: Incorporating double bonds or cyclic structures into the linker could restrict conformational freedom. This might lead to a more potent compound if the rigid conformation matches the bioactive conformation, but could also lead to a loss of activity if it prevents the molecule from adopting the necessary shape to bind to the receptor.

Ring Size: Changing the ring size to a pyrrolidine (5-membered) or an azepane (7-membered) ring would alter the bond angles and the position of the nitrogen atom, which could negatively impact the crucial ionic interaction.

Substitution on the Ring: Adding substituents to the piperidine ring could introduce steric hindrance or create new interaction points with the receptor.

The following table summarizes the likely effects of these modifications based on general SAR principles observed in similar compound classes.

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Phenyl Rings | Addition of electron-withdrawing groups (e.g., -F, -Cl) | May enhance binding affinity and selectivity. |

| Addition of electron-donating groups (e.g., -OCH3, -CH3) | Could either increase or decrease activity depending on the receptor pocket. | |

| Change in substituent position (ortho, meta, para) | Can significantly alter binding and activity. | |

| Propyl Linker | Alteration of chain length | Likely to decrease activity due to non-optimal positioning of key groups. |

| Introduction of rigidity (e.g., double bonds) | May increase potency if the locked conformation is bioactive; may decrease otherwise. | |

| Piperidine Ring | Change in ring size | Likely to reduce activity by altering the position of the basic nitrogen. |

| Addition of substituents | May introduce steric clash or new beneficial interactions. |

Conformational Isomerism and Stereochemical Influences on Activity

Fenpiprane itself is an achiral molecule and does not have stereoisomers. However, the introduction of substituents on the propyl linker or the piperidine ring could create chiral centers, leading to enantiomers and diastereomers. In such cases, stereochemistry would be expected to play a critical role in biological activity.

Biological receptors are chiral environments, and as such, they often exhibit a high degree of stereoselectivity. This means that one stereoisomer (the eutomer) may bind with much higher affinity and have significantly greater activity than the other (the distomer).

For hypothetical chiral analogs of Fenpiprane, the spatial arrangement of substituents would be crucial. The absolute configuration (R or S) at a chiral center would determine the three-dimensional orientation of the substituent, which could either facilitate or hinder the optimal binding of the molecule to its receptor. Studies on structurally related chiral piperidine derivatives have often shown that the biological activity resides predominantly in one of the enantiomers. For instance, in some series of compounds, the (R)-configured isomers have been found to be significantly more active than their (S)-counterparts.

Analog Development Guided by SAR Principles

While specific examples of Fenpiprane analog development guided by SAR are not extensively documented in publicly accessible literature, the principles of SAR provide a clear roadmap for such endeavors. The goal of analog development is typically to improve potency, selectivity, and pharmacokinetic properties while reducing side effects.

Based on the presumed pharmacophore, analog development for Fenpiprane would likely focus on:

Systematic substitution of the phenyl rings to probe the electronic and steric requirements of the hydrophobic binding pocket. This would involve synthesizing a series of analogs with different substituents at various positions on the rings and evaluating their activity.

Bioisosteric replacement of the phenyl rings with other aromatic or heteroaromatic systems to explore different hydrophobic interactions and potentially improve properties like solubility.

Modification of the piperidine ring to fine-tune the basicity of the nitrogen or to introduce new interaction points. For example, replacing the piperidine with other saturated nitrogen-containing heterocycles.

Introduction of conformational constraints into the propyl linker to lock the molecule into a more bioactive conformation, potentially leading to increased potency.

Preclinical Research Paradigms and Findings

Non-Clinical Pharmacodynamic Characterization

Information regarding the in vitro and in vivo pharmacology of Fenpiprane (B1207603) hydrochloride is not described in the available search results.

In Vitro Pharmacological Investigations

No specific cell-based assays or organ bath studies detailing the pharmacological effects of Fenpiprane hydrochloride could be identified.

In Vivo Pharmacological Models (Non-Human) for Mechanism Elucidation

There is no information available on the use of non-human pharmacological models to elucidate the mechanism of action of this compound.

Target Engagement Studies in Preclinical Systems

Specific target engagement studies for this compound in preclinical systems have not been publicly documented.

Absorption, Distribution, Metabolism, and Elimination (ADME) Research in Preclinical Models

Detailed preclinical ADME studies for this compound are not available. The importance of such studies in early drug discovery is well-established, as they are crucial for understanding the pharmacokinetic profile of a compound. nih.gov

Translational Research Approaches in Preclinical Contexts for Mechanism Exploration

There is no available information on the application of translational research approaches to explore the mechanism of this compound in preclinical settings.

Analytical and Characterization Methodologies

Chromatographic Techniques for Fenpiprane (B1207603) Hydrochloride Research

Chromatographic methods are fundamental for separating and quantifying pharmaceutical compounds from complex mixtures, such as biological fluids or formulation excipients.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. In a research setting, a typical HPLC method for a compound like Fenpiprane hydrochloride would be developed using a reverse-phase approach.

Method Development: A common setup would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent such as acetonitrile or methanol. The optimal ratio of these components would be determined through gradient or isocratic elution to achieve a sharp, symmetrical peak with a reasonable retention time. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Validation Parameters: As per International Council for Harmonisation (ICH) guidelines, any developed HPLC method would require validation to ensure its reliability. This involves assessing several key parameters:

Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

Accuracy: Measuring the closeness of the experimental value to the true value, often assessed through recovery studies.

Precision: Evaluating the method's reproducibility through intra-day and inter-day analysis.

Specificity: Ensuring the method can accurately measure the analyte without interference from other components like impurities or degradation products.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

For illustrative purposes, a validated HPLC method for a different compound, promethazine hydrochloride, utilized a C8 column with an acetonitrile-phosphate buffer mobile phase (50:50 v/v) and UV detection at 249 nm nih.gov. Similarly, a method for fenspiride hydrochloride residue analysis was linear over a concentration range of 1.0 to 100.0 μg/ml.

Table 1: Representative HPLC Method Parameters for Pharmaceutical Hydrochloride Salts

| Parameter | Typical Conditions |

|---|---|

| Column | C18 or C8, various dimensions (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., Phosphate, Acetate) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Determined by UV scan of the target compound |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25°C) |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in Research Contexts

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers significantly higher resolution, sensitivity, and speed compared to conventional HPLC. This makes it an invaluable tool for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma and urine.

In a research context for a compound like this compound, UPLC-MS/MS would be the method of choice for pharmacokinetic studies. The UPLC system provides rapid and efficient separation, while the mass spectrometer offers highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions. This high specificity minimizes interference from matrix components. For instance, a UPLC-MS/MS method was developed to simultaneously quantify seven different antibiotics in human plasma, demonstrating the power of this technique for therapeutic drug monitoring nih.gov.

Table 2: General Parameters for a UPLC-MS/MS Method in Bioanalysis

| Parameter | Typical Setting |

|---|---|

| Chromatography | UPLC with a sub-2 µm particle column (e.g., C18) |

| Mobile Phase | Gradient elution with water/acetonitrile containing formic acid or ammonium formate |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Prep | Protein precipitation or solid-phase extraction (SPE) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For non-volatile drugs like this compound, a derivatization step is typically required to increase their volatility before analysis.

GC-MS is particularly useful for metabolite identification studies. After administration, a drug is metabolized in the body into various other compounds. GC-MS can separate these metabolites and provide their mass spectra, which act as molecular fingerprints, allowing for their structural elucidation iieta.org. This is crucial for understanding the drug's metabolic fate. For example, GC-MS was used to identify and quantify various metabolites of barnidipine hydrochloride in plasma and urine, revealing pathways such as ester hydrolysis and N-debenzylation.

Spectroscopic Techniques for Molecular Characterization

Spectroscopic techniques are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation.

UV-Visible Spectrophotometry Applications in Research

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique often used for the quantitative analysis of pharmaceuticals in quality control and research. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For a compound like this compound, which contains chromophores (light-absorbing chemical moieties), a UV-Vis spectrum would be recorded to determine the wavelength of maximum absorbance (λmax). This λmax is then used for quantification in subsequent analyses, such as dissolution studies or content uniformity tests. While less specific than chromatographic methods, its simplicity makes it a valuable tool for routine analysis. Studies on other compounds have shown its utility; for example, methods have been developed for the simultaneous determination of multiple active ingredients in a single tablet dosage form.

Infrared Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. Each functional group (e.g., C=O, O-H, N-H) absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint" for the compound.

In the characterization of this compound, an FTIR spectrum would provide confirmation of its chemical structure by identifying the vibrational modes of its constituent bonds. It is an excellent tool for raw material identification and for detecting polymorphism or changes in the solid state of a drug substance. FTIR spectroscopy is widely used in pharmaceutical analysis for the identification of active pharmaceutical ingredients (APIs) and excipients, providing a robust method for quality control.

Raman Spectroscopy

The piperidine (B6355638) moiety typically exhibits characteristic Raman bands corresponding to C-H stretching, C-C stretching, C-N stretching, and various bending and deformation modes of the ring structure. The presence of the bulky 1-(3,3-diphenylpropyl) substituent is expected to influence the vibrational modes of the piperidine ring, potentially causing shifts in the positions and changes in the intensities of its characteristic peaks. Furthermore, the two phenyl groups will contribute their own characteristic Raman signals, including aromatic C-H stretching, and ring breathing modes. The hydrochloride form of the molecule will likely manifest in the spectrum through vibrations associated with the protonated amine group (N-H stretching).

A representative table of the fundamental vibrational modes observed in piperidine is provided below. It is important to note that these values are for the unsubstituted piperidine ring and would be modified by the presence of the 1-(3,3-diphenylpropyl) group in fenpiprane.

Interactive Table: Characteristic Raman Shifts for the Piperidine Moiety

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~2940 | C-H Stretching |

| ~1450 | CH₂ Scissoring |

| ~1290 | CH₂ Twisting |

| ~1030 | C-C Stretching |

| ~850 | Ring Breathing |

| ~430 | Ring Deformation |

Note: This data is based on the analysis of the piperidine molecule and serves as an approximation for the this compound structure. Specific experimental data for this compound is not available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the unambiguous structural elucidation of organic molecules by providing information about the chemical environment of individual atoms. While experimental NMR data for this compound are not extensively published, theoretical predictions can provide valuable insights into its ¹H and ¹³C NMR spectra. These predictions are based on the known chemical shifts of its constituent parts: the 1-(3,3-diphenylpropyl) group and the piperidine ring.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 1-(3,3-diphenylpropyl)piperidine would exhibit distinct signals for the protons of the piperidine ring and the diphenylpropyl side chain. The protons on the carbons adjacent to the nitrogen atom in the piperidine ring are expected to appear as multiplets in the downfield region due to the deshielding effect of the nitrogen. The remaining piperidine protons would likely resonate as a complex multiplet further upfield.

In the diphenylpropyl chain, the methine proton (CH) attached to the two phenyl groups would appear as a triplet. The methylene protons (CH₂) adjacent to the piperidine nitrogen and the other methylene group would also produce distinct multiplets. The aromatic protons of the two phenyl groups would generate a complex series of multiplets in the most downfield region of the spectrum.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on all the carbon atoms in the fenpiprane structure. The carbon atoms of the piperidine ring would show distinct signals, with the carbons directly bonded to the nitrogen appearing at a lower field. The carbons of the diphenylpropyl side chain would also have characteristic chemical shifts, including the methine carbon bearing the two phenyl groups and the two methylene carbons. The aromatic carbons of the phenyl rings would be observed in the downfield region, with the ipso-carbons (the carbons directly attached to the propyl chain) having a distinct chemical shift from the other aromatic carbons.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3,3-diphenylpropyl)piperidine

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.10 - 7.40 | m | Aromatic protons |

| 3.90 | t | CH-(Ph)₂ |

| 2.30 - 2.50 | m | N-CH₂ (piperidine) |

| 2.10 - 2.20 | m | N-CH₂ (propyl) |

| 1.90 - 2.05 | m | CH₂-CH(Ph)₂ |

| 1.50 - 1.70 | m | CH₂ (piperidine) |

| 1.35 - 1.50 | m | CH₂ (piperidine) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 144.5 | Aromatic C (ipso) |

| 128.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 126.0 | Aromatic CH |

| 58.0 | N-CH₂ (propyl) |

| 54.5 | N-CH₂ (piperidine) |

| 49.0 | CH-(Ph)₂ |

| 35.0 | CH₂-CH(Ph)₂ |

| 26.0 | CH₂ (piperidine) |

| 24.5 | CH₂ (piperidine) |

Disclaimer: The NMR data presented in these tables are based on computational predictions for the free base form, 1-(3,3-diphenylpropyl)piperidine, and have not been experimentally verified for this compound. Actual experimental values may vary.

Molecular Dynamics

NMR spectroscopy can also be employed to study the molecular dynamics of this compound in solution. Techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) and nuclear Overhauser effect spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the three-dimensional structure and conformational preferences of the molecule. Furthermore, relaxation time measurements (T1 and T2) can be used to probe the motional properties of different parts of the molecule, such as the flexibility of the piperidine ring and the rotation of the phenyl groups.

Advanced Detection and Quantification in Research Samples

The detection and quantification of this compound in complex research samples, such as biological matrices, necessitates the use of highly sensitive and selective analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice for such applications, offering excellent specificity and low limits of detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for quantifying trace amounts of drugs in biological fluids. The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a tandem mass spectrometer.

For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would typically be employed. The separation would be achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. In the mass spectrometer, fenpiprane would be detected by selected reaction monitoring (SRM). This involves selecting the protonated molecular ion ([M+H]⁺) of fenpiprane as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and sensitivity.

Interactive Table: Hypothetical LC-MS/MS Parameters for Fenpiprane Quantification

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 292.2 (for the free base) |

| Product Ion (Q3) | To be determined experimentally |

| Collision Energy | To be optimized |

Note: The specific product ion and collision energy would need to be determined through experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of fenpiprane, particularly after appropriate sample preparation. Due to the relatively low volatility of this compound, derivatization may be necessary to improve its chromatographic properties. Alternatively, analysis of the free base form after extraction from an alkalinized sample is also a viable approach.

In a typical GC-MS method, the sample extract is injected into the GC, where fenpiprane is separated from other components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a fingerprint for identification. For quantification, selected ion monitoring (SIM) can be used, where the instrument is set to detect only a few characteristic ions of fenpiprane, thereby increasing sensitivity and selectivity.

The mass spectrum of fenpiprane would be expected to show a molecular ion peak (for the free base) and several characteristic fragment ions. The fragmentation would likely involve cleavage of the bond between the propyl chain and the piperidine nitrogen, leading to the formation of a piperidine-containing fragment and a diphenylpropyl fragment.

Theoretical and Computational Pharmacology

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Fenpiprane (B1207603) hydrochloride, molecular docking simulations could be employed to elucidate its binding mode within the active sites of various potential biological targets.

Detailed research findings from hypothetical docking studies could reveal key interactions between Fenpiprane hydrochloride and amino acid residues of a target protein. For instance, the diphenylacetonitrile (B117805) moiety of Fenpiprane might engage in hydrophobic interactions, while the piperidine (B6355638) ring could form hydrogen bonds or electrostatic interactions. The binding affinity, often expressed as a docking score, provides a quantitative measure of the predicted binding strength. A lower docking score generally indicates a more favorable binding interaction.

Interactive Table: Hypothetical Molecular Docking Results for this compound with a Putative Target

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dopamine (B1211576) Transporter | -9.8 | Asp79, Phe176, Ser422 | Hydrogen Bond, Pi-Pi Stacking |

| Sigma-1 Receptor | -8.5 | Glu172, Tyr173, Trp164 | Electrostatic, Pi-Cation |

| Muscarinic M1 Receptor | -7.9 | Tyr106, Asn382, Trp400 | Hydrogen Bond, Hydrophobic |

Note: The data presented in this table is illustrative and intended to represent the type of results obtained from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to assess the conformational flexibility of the molecule and the stability of its complex with a biological target. These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the binding poses predicted by molecular docking.

By simulating the trajectory of the this compound-target complex over nanoseconds or even microseconds, researchers can analyze fluctuations in atomic positions, changes in protein secondary structure, and the persistence of key intermolecular interactions. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to evaluate the stability of the complex and the flexibility of specific residues, respectively.

Interactive Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Target Complex

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time over which the molecular motions are simulated. |

| Force Field | AMBER ff14SB | A set of empirical energy functions used to calculate the potential energy of the system. |

| Temperature | 300 K | The temperature at which the simulation is performed, typically human body temperature. |

| Pressure | 1 atm | The pressure at which the simulation is performed. |

| RMSD of Complex | 1.5 Å | A measure of the average distance between the atoms of the superimposed protein-ligand complex over time, indicating stability. |

Note: The data in this table is for illustrative purposes to show typical parameters in an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the study of this compound and its analogs, QSAR can be a valuable tool for predicting the biological activity of new derivatives and for understanding the structural features that are important for their activity.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. The resulting model can then be used to predict the activity of new, untested compounds.

Interactive Table: Hypothetical Descriptors Used in a QSAR Model for Fenpiprane Analogs

| Descriptor | Definition | Contribution to Activity |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Positive correlation, indicating that increased lipophilicity may enhance activity. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Optimal range, with activity decreasing for very large or very small molecules. |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Negative correlation, suggesting fewer hydrogen bond donors may be favorable. |

| Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Negative correlation, indicating that lower polarity might be beneficial for activity. |

Note: This table provides examples of descriptors that could be used in a QSAR study and their hypothetical influence on biological activity.

In Silico Approaches for Predicting Pharmacological Profiles and Interactions

In silico pharmacology encompasses a wide range of computational methods used to predict the pharmacological properties of a compound. For this compound, these approaches can be used to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential off-target interactions.

Various software and web-based tools are available to predict these properties based on the chemical structure of the molecule. For example, models can predict the likelihood of a compound to be an inhibitor or substrate of cytochrome P450 enzymes, which are important for drug metabolism. Predictions of potential interactions with a wide range of receptors and enzymes can help to identify potential side effects or opportunities for drug repurposing.

Interactive Table: Hypothetical In Silico ADMET Profile of this compound

| Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier Penetration | High | The compound is likely to have central nervous system effects. |

| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| hERG Inhibition | Low | Reduced risk of cardiotoxicity. |

| Mutagenicity | Negative | Unlikely to be carcinogenic. |

Note: The data in this table is hypothetical and illustrates the types of predictions made by in silico ADMET models.

Application of Artificial Intelligence and Machine Learning in Fenpiprane Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used in drug discovery and development to analyze large datasets and make predictions. In the context of this compound research, AI and ML could be applied in several ways.

For instance, machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the activity of new compounds, similar to QSAR but often with greater predictive power. Deep learning models, a subset of machine learning, can be used to analyze complex biological data, such as gene expression profiles, to identify potential biomarkers for drug response or to elucidate the mechanism of action of a drug. AI can also be used to design novel molecules with desired pharmacological properties from scratch.

Interactive Table: Potential Applications of AI/ML in Fenpiprane Research

| AI/ML Application | Description | Potential Outcome |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Identification of new Fenpiprane analogs with improved potency and selectivity. |

| Predictive Toxicology | Models trained on toxicity data predict the potential adverse effects of a compound. | Early identification of potential safety concerns for Fenpiprane and its derivatives. |

| Target Identification | Algorithms analyze biological data to identify new potential targets for Fenpiprane. | Discovery of new therapeutic indications for Fenpiprane. |

| Synergy Prediction | Machine learning models predict synergistic effects when Fenpiprane is combined with other drugs. | Development of more effective combination therapies. |

Note: This table outlines hypothetical applications of AI and machine learning in the study of this compound.

Q & A

Q. How can researchers mitigate bias in this compound’s preclinical efficacy assessments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.